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Compound of Interest

Compound Name: ML406

Cat. No.: B15622952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid

synthase (DAPA synthase or BioA), an essential enzyme in the biotin biosynthesis pathway of

Mycobacterium tuberculosis (Mtb).[1] Biotin, an essential cofactor for carboxylase enzymes, is

vital for fatty acid biosynthesis, amino acid metabolism, and gluconeogenesis in Mtb. As

mammals do not synthesize biotin de novo and instead obtain it from their diet, the biotin

biosynthesis pathway represents a validated and attractive target for the development of novel

anti-tubercular agents. ML406 serves as a valuable chemical probe for studying the role of

biotin biosynthesis in Mtb physiology and as a lead compound for the development of new

tuberculosis therapeutics.

These application notes provide detailed protocols for the use of ML406 in a laboratory setting,

including its biochemical and cellular characterization.
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Property Value Reference

Molecular Formula C₂₀H₂₀N₂O₄ [2][3]

Molecular Weight 352.38 g/mol [3]

CAS Number 774589-47-8 [1][2][3]

Appearance Solid N/A

Purity >99% [3]

Solubility and Stock Solution Preparation
Proper dissolution of ML406 is critical for accurate and reproducible experimental results. It is

recommended to prepare a concentrated stock solution in a suitable solvent, which can then be

diluted to the desired final concentration in aqueous buffers or cell culture media.

Solvent Solubility Protocol

DMSO ≥ 100 mg/mL (ultrasonic)

Dissolve the required amount

of ML406 in DMSO. Use

ultrasonication to aid

dissolution if necessary.

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline
≥ 2.5 mg/mL (7.09 mM)

Add each solvent one by one

to the ML406 solid. Ensure the

solution is clear.[1]

10% DMSO, 90% (20% SBE-

β-CD in Saline)
≥ 2.5 mg/mL (7.09 mM)

Add each solvent one by one

to the ML406 solid. Ensure the

solution is clear.[1]

10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (7.09 mM)

Add each solvent one by one

to the ML406 solid. Ensure the

solution is clear.[1]

Stock Solution Storage: Store stock solutions in aliquots at -20°C for short-term storage (up to

1 month) or at -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.
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Mechanism of Action and Signaling Pathway
ML406 specifically targets BioA, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase

that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-

diaminopelargonic acid (DAPA). This is a critical step in the biotin biosynthesis pathway.

Inhibition of BioA depletes the intracellular pool of biotin, leading to the inhibition of essential

metabolic pathways and ultimately, bacterial growth arrest and death.

Biotin Biosynthesis Pathway in M. tuberculosis

Downstream Effects

7-keto-8-aminopelargonic acid (KAPA) BioA (DAPA synthase)S-adenosyl-L-methionine 7,8-diaminopelargonic acid (DAPA) BioDATP Dethiobiotin (DTB) BioB Biotin Biotin Depletion
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- Gluconeogenesis
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Figure 1: Mechanism of action of ML406 in the M. tuberculosis biotin biosynthesis pathway.

Experimental Protocols
The following are detailed protocols for evaluating the activity of ML406.

Protocol 1: In Vitro Mtb BioA (DAPA Synthase) Inhibition
Assay
This biochemical assay determines the inhibitory activity of ML406 against the purified Mtb

BioA enzyme. The assay couples the production of DAPA by BioA to its subsequent conversion

to dethiobiotin (DTB) by BioD, which is then detected.
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Start

Prepare Reagents:
- Purified Mtb BioA and BioD enzymes

- KAPA, SAM, ATP
- ML406 dilutions

- Assay buffer

Plate Setup (384-well plate):
- Add ML406 dilutions

- Add BioA enzyme

Pre-incubate ML406 and BioA

Initiate Reaction:
- Add substrate mix (KAPA, SAM, ATP) and BioD

Incubate at 37°C

Detect Dethiobiotin (DTB) production
(e.g., using a fluorescent probe displacement assay)

Data Analysis:
- Plot dose-response curve

- Calculate IC50 value

End

Click to download full resolution via product page

Figure 2: Workflow for the in vitro Mtb BioA inhibition assay.
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Materials:

Purified recombinant Mtb BioA and BioD enzymes

7-keto-8-aminopelargonic acid (KAPA)

S-adenosyl-L-methionine (SAM)

Adenosine triphosphate (ATP)

ML406

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM TCEP)

384-well assay plates

Plate reader capable of fluorescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of ML406 in DMSO. A typical starting

concentration is 10 mM.

Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the ML406 serial dilutions to

the wells of a 384-well plate. Include appropriate controls (e.g., DMSO only for no inhibition,

and a known BioA inhibitor as a positive control).

Enzyme Addition: Add purified Mtb BioA enzyme to each well.

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the

compound to bind to the enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing

KAPA, SAM, ATP, and the coupling enzyme BioD.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
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Detection: Measure the amount of dethiobiotin produced. This can be done using various

methods, such as a fluorescent probe displacement assay where the binding of a

fluorescently labeled dethiobiotin analog to streptavidin is competed by the enzymatically

produced dethiobiotin.

Data Analysis: Calculate the percent inhibition for each ML406 concentration relative to the

DMSO control. Plot the percent inhibition against the logarithm of the ML406 concentration

and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: M. tuberculosis Whole-Cell Growth Inhibition
Assay
This cellular assay determines the minimum inhibitory concentration (MIC) or the half-maximal

inhibitory concentration (IC₅₀) of ML406 against replicating M. tuberculosis.
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Start

Prepare M. tuberculosis culture
(e.g., H37Rv strain)

Plate Setup (96-well plate):
- Add ML406 dilutions to wells

- Add Mtb culture to wells

Prepare serial dilutions of ML406

Incubate plates at 37°C for 5-7 days

Measure bacterial growth:
- Resazurin Microtiter Assay (REMA)

- Optical Density (OD600)
- Luciferase-based assays

Data Analysis:
- Determine MIC or calculate IC50

End

Click to download full resolution via product page

Figure 3: Workflow for the M. tuberculosis whole-cell growth inhibition assay.

Materials:

Mycobacterium tuberculosis strain (e.g., H37Rv)
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Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

and glycerol

ML406

96-well microplates

Resazurin sodium salt solution (for REMA)

Plate reader

Procedure:

Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the culture

to a specific optical density (OD₆₀₀) to standardize the inoculum.

Compound Plating: Prepare serial dilutions of ML406 in 7H9 broth in a 96-well plate. Include

a no-drug control (DMSO vehicle) and a positive control (e.g., isoniazid).

Inoculation: Inoculate each well with the prepared M. tuberculosis culture.

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

Growth Measurement (REMA):

Add resazurin solution to each well.

Incubate for an additional 12-24 hours.

Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm

and 600 nm). A color change from blue (resazurin) to pink (resorufin) indicates bacterial

growth.

Data Analysis: The MIC is defined as the lowest concentration of ML406 that prevents a

color change (or shows a significant reduction in fluorescence/absorbance). Alternatively,

calculate the IC₅₀ from a dose-response curve.

Protocol 3: Mammalian Cell Cytotoxicity Assay
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This assay is crucial to assess the selectivity of ML406 by determining its toxicity to

mammalian cells.

Materials:

Mammalian cell line (e.g., HepG2, HEK293, or Vero cells)

Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)

ML406

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Plate reader

Procedure:

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow

them to adhere overnight.

Compound Treatment: Add serial dilutions of ML406 to the cells. Include a vehicle control

(DMSO).

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified CO₂ incubator.

Viability Measurement: Add the cell viability reagent to each well according to the

manufacturer's instructions and measure the signal (luminescence, absorbance, or

fluorescence) using a plate reader.

Data Analysis: Calculate the percent cell viability relative to the vehicle control. Determine

the CC₅₀ (half-maximal cytotoxic concentration) from the dose-response curve.

Quantitative Data Summary
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Assay
Target/Cell
Line

Parameter Value Reference

Biochemical

Assay

M. tuberculosis

BioA
IC₅₀ 30 nM [1]

Whole-Cell

Assay

M. tuberculosis

H37Rv
IC₅₀ 3.2 µM [1]

Cytotoxicity

Assay

HEK293 (Human

Embryonic

Kidney)

CC₅₀ > 20 µM

Cytotoxicity

Assay

HepG2 (Human

Liver Carcinoma)
CC₅₀ > 20 µM

Cytotoxicity

Assay

A549 (Human

Lung Carcinoma)
CC₅₀ > 20 µM

Selectivity and Off-Target Effects
To ensure that the observed anti-tubercular activity of ML406 is due to the specific inhibition of

BioA, it is important to perform counter-screens. A key counter-screen is to test the activity of

ML406 against the downstream enzyme in the biotin biosynthesis pathway, BioD. ML406
should be inactive or significantly less potent against BioD. Additionally, assessing the activity

of ML406 against a panel of other unrelated targets can help to build a comprehensive

selectivity profile. The lack of significant cytotoxicity against mammalian cell lines at

concentrations well above its anti-tubercular IC₅₀ suggests a favorable therapeutic window.

Conclusion
ML406 is a valuable research tool for investigating the biotin biosynthesis pathway in M.

tuberculosis. The protocols provided herein offer a framework for researchers to study the

biochemical and cellular effects of this potent BioA inhibitor. Careful adherence to these

protocols will ensure the generation of reliable and reproducible data, which is essential for

advancing our understanding of Mtb biology and for the development of new anti-tubercular

drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b15622952?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/ml406.html
https://immunomart.com/product/ml406/
https://immunomart.com/product/ml406/
https://www.benchchem.com/product/b15622952#how-to-use-ml406-in-a-laboratory-setting
https://www.benchchem.com/product/b15622952#how-to-use-ml406-in-a-laboratory-setting
https://www.benchchem.com/product/b15622952#how-to-use-ml406-in-a-laboratory-setting
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15622952?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

